((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a complex organic compound with the molecular formula C50H97NO6 and a molecular weight of 808.30 g/mol . This compound is characterized by its unique structure, which includes multiple ester and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The ester groups in the compound can be oxidized to form carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester groups would yield carboxylic acids, while reduction of the amine group would produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its unique structure could facilitate targeted delivery and controlled release of therapeutic agents .
Industry
In industry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) could be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature .
Wirkmechanismus
The mechanism of action of ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is not well-documented. its effects are likely mediated through interactions with cellular membranes and proteins, given its amphiphilic structure. The compound may disrupt membrane integrity or modulate protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ester-amine molecules with long alkyl chains, such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Hydrogen bromide: Utilized in organic synthesis as a catalyst.
Uniqueness
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique due to its specific combination of ester and amine groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for applications requiring amphiphilic compounds .
Eigenschaften
Molekularformel |
C50H97NO6 |
---|---|
Molekulargewicht |
808.3 g/mol |
IUPAC-Name |
6-[4-acetyloxybutyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H97NO6/c1-6-10-14-18-20-28-38-47(36-26-16-12-8-3)49(53)56-44-33-24-22-30-40-51(42-32-35-43-55-46(5)52)41-31-23-25-34-45-57-50(54)48(37-27-17-13-9-4)39-29-21-19-15-11-7-2/h47-48H,6-45H2,1-5H3 |
InChI-Schlüssel |
MEPQBTCODBXJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.